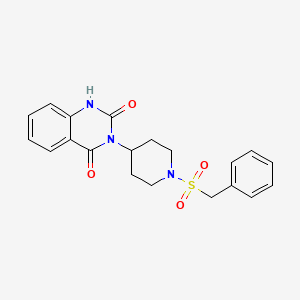

(E)-butyl 2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

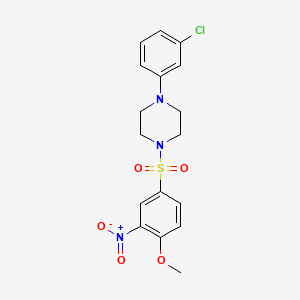

The compound is a derivative of thiazolidine, a heterocyclic compound containing both sulfur and nitrogen in the ring . It also contains a thiophene ring, which is a five-membered ring with four carbon atoms and a sulfur atom .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds have been synthesized through reactions involving substituted 3-(3-cyanothiophen-2-yl)iminofuran-2(3H)-ones with appropriate cyanoacetic acid derivatives .Chemical Reactions Analysis

Again, while specific reactions involving this compound were not found, similar compounds have been involved in reactions with various reagents such as hydrazine hydrate, anthranilic acid, and aromatic aldehydes .Applications De Recherche Scientifique

Anti-Cancer Activity

This compound has been studied for its potential anti-cancer properties. Research indicates that derivatives of this molecule can exhibit significant activity against breast cancer cells. Specifically, the compound has shown efficacy in both in vitro and in vivo models against MCF-7 and MCF-10A cancer cells .

Antinociceptive Properties

The compound’s derivatives have demonstrated pronounced antinociceptive activity, which refers to their ability to block the detection of a painful or injurious stimulus by sensory neurons. These properties suggest potential applications in the development of new analgesics with low toxicity .

Synthesis of Heterocyclic Compounds

Due to the compound’s reactive nature, it serves as a precursor in the synthesis of various heterocyclic compounds. These heterocycles are crucial in medicinal chemistry for the development of drugs with diverse therapeutic effects .

Enzyme Inhibition

The structural motifs present in the compound are known to interact with certain enzymes, potentially inhibiting their activity. This can be leveraged in designing inhibitors for enzymes that are targets in diseases such as cancer and neurodegenerative disorders .

Biological Probes

With modification, this compound can be used to create biological probes that help in understanding molecular processes within cells. These probes can be particularly useful in fluorescence imaging and tracking the behavior of specific proteins or nucleic acids .

Agricultural Chemistry

In the field of agricultural chemistry, derivatives of this compound could be explored for their potential use as pesticides or herbicides. The thiophene moiety, in particular, is a common feature in molecules with pesticidal activity .

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase involved in the regulation of the cell cycle and its inhibition is a well-established strategy for treating cancer .

Mode of Action

The compound interacts with CDK2, inhibiting its activity . This results in the disruption of the cell cycle, preventing the proliferation of cancer cells . The compound’s thiazolone and thiazolthione derivatives have shown potent inhibitory effects on CDK2 .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption prevents the replication of DNA and the division of cells, thereby inhibiting the growth of cancer cells .

Pharmacokinetics

These properties aid in the prediction of the structure requirements responsible for the observed antitumor activity .

Result of Action

The result of the compound’s action is the inhibition of cancer cell proliferation . By disrupting the cell cycle, the compound prevents the replication and division of cancer cells, leading to a decrease in tumor growth .

Propriétés

IUPAC Name |

butyl 2-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3S3/c1-2-3-6-18-12(16)9-15-13(17)11(21-14(15)19)8-10-5-4-7-20-10/h4-5,7-8H,2-3,6,9H2,1H3/b11-8+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULKJMIAQYBCZGH-DHZHZOJOSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)CN1C(=O)C(=CC2=CC=CS2)SC1=S |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCOC(=O)CN1C(=O)/C(=C\C2=CC=CS2)/SC1=S |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-butyl 2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{1-[(3R,4S)-4-methoxyoxolan-3-yl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B2757341.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2757343.png)

![3-amino-N-(3-fluorophenyl)-4-(5-methylfuran-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2757345.png)

![5-(4-Methoxypyrimidin-2-yl)-2-methyl-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2757348.png)

![3-Cyclopropylidene-8-(6-methoxypyridine-3-carbonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2757350.png)

![2-cyano-3-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]-N-(pyridin-2-yl)prop-2-enamide](/img/structure/B2757351.png)

![8-fluoro-2-(6-oxo-1,4,5,6-tetrahydropyridazine-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2757355.png)

![1-{4-[3-(Trifluoromethyl)-2-pyridyl]piperazino}-1-ethanone](/img/structure/B2757356.png)

![N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)propionamide](/img/structure/B2757357.png)

![N-ethyl-4-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidin-2-amine](/img/structure/B2757358.png)